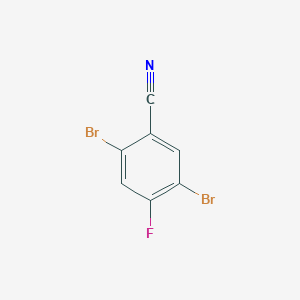

2,5-Dibromo-4-fluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJPHKSCOBGZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromo-4-fluorobenzonitrile (CAS: 1379326-67-6): A Versatile Building Block in Modern Chemistry

Abstract: This technical guide provides a comprehensive overview of 2,5-Dibromo-4-fluorobenzonitrile, a halogenated aromatic compound of significant interest to the chemical and pharmaceutical sciences. The document details its physicochemical properties, outlines a logical synthetic strategy, and explores its applications as a versatile intermediate in drug discovery and materials science. Particular emphasis is placed on the compound's unique reactivity, which enables selective, stepwise functionalization critical for the construction of complex molecular architectures. Safety protocols and handling procedures are also discussed to ensure its proper use in a research and development setting.

Core Physicochemical & Structural Data

This compound is a polysubstituted aromatic compound featuring two bromine atoms, a fluorine atom, and a nitrile group attached to a benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile that is highly valuable in synthetic organic chemistry.

| Property | Value | Source(s) |

| CAS Number | 1379326-67-6 | [1] |

| Molecular Formula | C₇H₂Br₂FN | [1] |

| Molecular Weight | 278.90 g/mol | ChemScene |

| Appearance | Pale yellow to white solid (predicted based on related compounds) | N/A |

| Storage | Store in a dry, tightly sealed container at room temperature. | N/A |

| SMILES | N#CC1=CC(Br)=C(F)C(Br)=C1 | N/A |

| InChI Key | N/A (Not publicly available) | N/A |

Synthesis Rationale and Protocol

While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible and efficient synthetic route can be designed based on well-established organohalogen chemistry principles. A logical approach would involve the selective bromination of a fluorobenzonitrile precursor.

Proposed Synthetic Pathway: The synthesis can logically commence from 4-fluorobenzonitrile. The nitrile group is a meta-director, while the fluorine atom is an ortho-, para-director. The first bromination would likely occur ortho to the activating fluorine atom. A second bromination would then be directed by both the fluorine and the first bromine atom to the available ortho/para positions.

Exemplary Protocol: Two-Step Electrophilic Bromination of 4-Fluorobenzonitrile

This protocol is a representative method and may require optimization for temperature, reaction time, and purification.

-

Step 1: Monobromination

-

Dissolve 4-fluorobenzonitrile (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃).

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography to yield the monobrominated intermediate.

-

-

Step 2: Dibromination

-

Dissolve the purified 2-bromo-4-fluorobenzonitrile intermediate (1 equivalent) in a strong acid, such as concentrated sulfuric acid.

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise while maintaining the temperature below 25°C.

-

Stir the mixture at room temperature for several hours, or until TLC analysis indicates completion.

-

Carefully pour the reaction mixture over crushed ice and extract the resulting precipitate with an appropriate solvent (e.g., ethyl acetate).

-

Wash the organic extracts, dry, and concentrate. Purify the crude product via recrystallization or column chromatography to obtain this compound.

-

Caption: Proposed synthetic workflow for this compound.

Applications in Research and Drug Development

The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups, making it a powerful building block for constructing complex organic molecules.

Selective Cross-Coupling Reactions

The core value of this molecule lies in the differential reactivity of its C-Br and C-F bonds. The carbon-bromine bonds are significantly more susceptible to oxidative addition with transition metal catalysts (e.g., palladium, nickel) than the robust carbon-fluorine bond.[2] This allows for selective, stepwise functionalization.[2] A researcher can first perform a cross-coupling reaction, such as a Suzuki, Stille, or Sonogashira reaction, at one of the C-Br positions.[2] The second C-Br bond can then be targeted under similar or slightly different conditions, leaving the C-F bond intact for potential later-stage modification or to serve as a stable metabolic blocker in a drug candidate. This strategic approach is fundamental in creating diverse molecular libraries for drug screening.

Caption: Stepwise functionalization via sequential Suzuki cross-coupling.

Role of the Fluorine and Nitrile Groups

-

Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity and bioavailability of drug candidates.[3] The fluorine atom in this molecule can also serve as a sensitive reporter for ¹⁹F-NMR spectroscopy, a powerful technique in fragment-based drug discovery for screening and characterizing ligand-protein interactions.

-

Nitrile Group: The cyano (-C≡N) group is a highly versatile synthetic handle.[2] It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones.[2] This versatility allows for further diversification of the molecular scaffold after the core structure has been assembled via cross-coupling reactions.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1379326-67-6 is not publicly detailed, data from closely related halogenated benzonitriles provide a strong basis for safe handling protocols.

Hazard Identification (Based on Analogues):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes skin irritation and serious eye irritation.

-

Respiratory: May cause respiratory irritation.

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Clothing: Wear a lab coat and appropriate protective clothing.

-

-

Handling: Avoid creating dust. Use non-sparking tools. Wash hands thoroughly after handling.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in pharmaceutical and materials science research. Its key strengths—differential reactivity of its halogen atoms for selective cross-coupling and the synthetic versatility of its nitrile group—make it an invaluable tool for the synthesis of complex, highly functionalized molecules. Adherence to strict safety protocols is essential when handling this compound to mitigate potential health risks. As the demand for novel chemical entities continues to grow, the utility of such precisely substituted building blocks will undoubtedly expand.

References

An In-Depth Technical Guide to 2,5-Dibromo-4-fluorobenzonitrile: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromo-4-fluorobenzonitrile, a polyhalogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a nitrile group, offers a versatile platform for complex molecular synthesis. This document details its physicochemical properties, explores its distinct reactivity with a focus on selective cross-coupling reactions, outlines its applications as a synthetic building block, provides a thorough spectroscopic profile, and establishes essential safety and handling protocols. An exemplary experimental workflow for a regioselective Suzuki-Miyaura cross-coupling reaction is also presented to demonstrate its practical utility.

Physicochemical and Structural Characteristics

This compound (CAS No. 1379326-67-6) is a solid organic compound whose structure is foundational to its chemical utility.[1] The presence of multiple, electronically distinct halogen substituents, combined with an electron-withdrawing nitrile group, creates a molecule with specific and predictable reactivity.[2]

dot graph { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4";

// Define nodes for the benzene ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="1.3,0.75!"]; C5 [label="C", pos="-1.3,0.75!"]; C6 [label="C", pos="0,-1.5!"];

// Define nodes for substituents Br1 [label="Br", pos="-2.6,1.5!", fontcolor="#EA4335"]; F1 [label="F", pos="2.6,1.5!", fontcolor="#34A853"]; Br2 [label="Br", pos="-2.6,-1.5!", fontcolor="#EA4335"]; C_nitrile [label="C", pos="0,2.8!"]; N_nitrile [label="N", pos="0,4.1!"];

// Draw bonds for the benzene ring C1 -- C4 [style=double]; C4 -- C3 [style=solid]; C3 -- C6 [style=double]; C6 -- C2 [style=solid]; C2 -- C5 [style=double]; C5 -- C1 [style=solid];

// Draw bonds for substituents C5 -- Br1; C4 -- F1; C2 -- Br2; C1 -- C_nitrile; C_nitrile -- N_nitrile [style=triple]; }

Caption: Chemical structure of this compound.

A summary of its core physicochemical properties is presented below. Due to the specificity of this isomer, some physical data, such as melting and boiling points, are not widely published; therefore, values from closely related isomers like 2-Bromo-4-fluorobenzonitrile are provided for estimation.[3][4]

| Property | Value | Source |

| CAS Number | 1379326-67-6 | [1] |

| Molecular Formula | C₇H₂Br₂FN | [1][5] |

| Molecular Weight | 278.90 g/mol | [1][5] |

| Appearance | Solid (predicted) | [1] |

| Purity | ≥97% (typical commercial grade) | [1] |

| Melting Point | 76 °C (estimated from 2-bromo-4-fluorobenzonitrile) | [3] |

| Boiling Point | 290.8 °C (estimated from 2-bromo-4-fluorobenzonitrile) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethers, acetone, and halogenated hydrocarbons. | [4] |

Chemical Synthesis and Reactivity Profile

The synthesis of substituted benzonitriles can be achieved through various established organic chemistry pathways, such as the dehydration of benzamides or transformations from benzoic acids or benzaldehydes.[6][7][8] However, the primary value of this compound lies in its subsequent reactivity as a building block.

The key to its utility is the differential reactivity of its halogen substituents in transition-metal-catalyzed cross-coupling reactions.[9] The reactivity of aryl halides in common palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, follows the general trend: I > Br > Cl >> F.[10]

Causality of Selective Reactivity: The Carbon-Bromine (C-Br) bonds in this compound are significantly more susceptible to oxidative addition by a low-valent palladium catalyst compared to the highly stable Carbon-Fluorine (C-F) bond. This disparity allows for the selective functionalization of the molecule at the bromine-substituted positions (C2 and C5) while leaving the fluorine at C4 intact. This enables a stepwise approach to building molecular complexity, a crucial strategy in multi-step synthesis for drug discovery.[11][12]

Furthermore, the two C-Br bonds themselves may exhibit subtle differences in reactivity due to the electronic influence of the adjacent fluorine and nitrile groups, potentially allowing for regioselective mono-arylation under carefully controlled conditions.

Applications in Research and Development

The structural attributes of this compound make it a valuable intermediate in several high-technology sectors.

-

Pharmaceutical Synthesis: As a poly-functionalized scaffold, it serves as a starting point for the synthesis of Active Pharmaceutical Ingredients (APIs). The ability to perform selective cross-coupling reactions allows for the precise introduction of various aryl or alkyl groups, which is fundamental for exploring structure-activity relationships (SAR) in drug candidates.[2][13]

-

Materials Science: Benzonitrile derivatives are integral to the development of advanced materials, including those used in organic electronics. The specific electronic properties imparted by the halogen and nitrile groups can be leveraged to create novel organic semiconductors or dyes.[2]

-

Agrochemicals: The synthesis of complex organic molecules is also central to the agrochemical industry, where this compound can serve as a building block for novel pesticides and herbicides.[13]

Spectroscopic Analysis Profile

A thorough spectroscopic analysis is essential for structure verification and quality control. The expected spectral characteristics of this compound are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show two signals corresponding to the two aromatic protons. Each signal will appear as a doublet due to coupling with the adjacent proton. The chemical shifts will be downfield in the aromatic region, influenced by the surrounding electron-withdrawing groups.

-

¹³C NMR: The spectrum will display seven distinct signals for each unique carbon atom. Key predicted shifts include the nitrile carbon (~118 ppm), the carbon attached to the nitrile (~115-120 ppm), and the carbons bonded to the halogens, with the C-F carbon being the most downfield of the halogenated carbons.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[14]

-

A sharp, strong absorption band between 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.

-

Bands in the 1000-1200 cm⁻¹ region are typically associated with C-F stretching.

-

Absorptions for C-Br stretching will appear in the fingerprint region at lower wavenumbers.

-

Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and elemental composition.[15]

-

The molecular ion peak (M⁺) will be observed at m/z ≈ 279.

-

A highly characteristic isotopic pattern will be visible for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in three peaks for the molecular ion: M⁺ (containing two ⁷⁹Br), M⁺+2 (containing one ⁷⁹Br and one ⁸¹Br), and M⁺+4 (containing two ⁸¹Br), with an approximate intensity ratio of 1:2:1 . This pattern is a definitive indicator of a dibrominated compound.

-

Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related halogenated benzonitriles provides a strong basis for safe handling procedures.[16][17] The compound should be treated as hazardous.

-

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4) - Harmful if swallowed.[16]

-

Acute Toxicity, Dermal (Category 4) - Harmful in contact with skin.[16]

-

Acute Toxicity, Inhalation (Category 4) - Harmful if inhaled.[16]

-

Skin Irritation (Category 2) - Causes skin irritation.[16]

-

Serious Eye Irritation (Category 2) - Causes serious eye irritation.[16]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System - May cause respiratory irritation.[16]

-

-

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator.

-

General Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

-

Storage and Disposal:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

Example Experimental Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol describes a representative palladium-catalyzed Suzuki-Miyaura reaction to demonstrate the selective functionalization of this compound. This reaction couples the aromatic core with an arylboronic acid, replacing one of the bromine atoms.[11][12]

// Nodes prep [label="Reaction Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Add Reagents:\n- this compound (1 eq)\n- Arylboronic Acid (1.1 eq)\n- Pd(PPh₃)₄ (0.05 eq)\n- K₂CO₃ (2.5 eq)\n- Toluene/H₂O (4:1)"]; reaction [label="Reaction\nHeat to 90°C\nStir under N₂ for 12h"]; workup [label="Aqueous Workup", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Extract with Ethyl Acetate\nWash with Brine"]; purification [label="Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; column [label="Silica Gel Column\nChromatography"]; analysis [label="Characterization\n(NMR, MS)"];

// Edges prep -> reagents [label="Inert Atmosphere"]; reagents -> reaction [label="Degas Mixture"]; reaction -> workup [label="Cool to RT"]; workup -> extraction; extraction -> purification [label="Dry (Na₂SO₄)\nConcentrate"]; purification -> column; column -> analysis [label="Collect Fractions"]; }

Caption: Workflow for a regioselective Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (K₂CO₃, 2.5 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Atmosphere Control: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., a 4:1 ratio) via syringe.

-

Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C and stir the mixture vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Reaction Quench & Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the mono-arylated product.

-

Analysis: Characterize the purified product using NMR and MS to confirm its structure and purity.

References

- 1. Benzonitrile, 2,5-dibromo-4-fluoro- | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chem-casts.com [chem-casts.com]

- 4. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]

- 5. This compound Price at Chemsrc [chemsrc.com]

- 6. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]

- 7. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]

- 8. dsc.duq.edu [dsc.duq.edu]

- 9. nbinno.com [nbinno.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. sphinxsai.com [sphinxsai.com]

- 15. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 133541-45-4 Cas No. | 4-Bromo-2,5-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

A Comprehensive Guide to the Synthesis of 2,5-Dibromo-4-fluorobenzonitrile: A Senior Scientist's Perspective

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Among these, 2,5-Dibromo-4-fluorobenzonitrile stands out as a highly valuable intermediate. Its architecture, featuring a fluorinated benzonitrile core decorated with two bromine atoms, presents a unique platform for synthetic chemists. This arrangement allows for selective, sequential functionalization through cross-coupling reactions, making it a cornerstone in the synthesis of complex pharmaceuticals and advanced materials.[1][2][3] The differential reactivity of the carbon-bromine bonds, influenced by their electronic environment, can be exploited to construct elaborate molecular frameworks.[1][4]

This guide provides an in-depth, field-proven pathway for the synthesis of this compound. The narrative moves beyond a simple recitation of steps, delving into the underlying chemical principles and strategic decisions that ensure a robust and reproducible outcome. The overall strategy is bifurcated into two core phases: first, the controlled, regioselective synthesis of the key aniline precursor, 2,5-Dibromo-4-fluoroaniline, and second, its conversion to the target nitrile via the classic Sandmeyer reaction.

Chapter 1: Strategic Synthesis of the Precursor: 2,5-Dibromo-4-fluoroaniline

The primary challenge in this synthesis is achieving the correct 2,5-dibromo substitution pattern on the 4-fluoroaniline scaffold. A direct, one-pot dibromination of 4-fluoroaniline is synthetically unviable as the potent activating and ortho-, para-directing nature of the primary amine would overwhelmingly favor the formation of the 2,6-dibromo isomer. Therefore, a more nuanced, multi-step approach is required to precisely control the regiochemistry of the bromination steps. This involves temporarily moderating the amine's influence through a protecting group strategy.

Workflow for Precursor Synthesis

Caption: Synthesis pathway for the key intermediate, 2,5-Dibromo-4-fluoroaniline.

Experimental Protocols: Phase 1

Step 1.1: Protection of the Amine via Acetylation

-

Protocol:

-

To a stirred solution of 4-fluoroaniline (1.0 eq.) in glacial acetic acid, add acetic anhydride (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 50-60°C for 1 hour.

-

Cool the mixture and pour it into ice-cold water with vigorous stirring.

-

Collect the precipitated white solid, 4-fluoroacetanilide, by filtration.

-

Wash the solid with cold water until the filtrate is neutral and dry under vacuum.

-

-

Expertise & Causality: The acetylation of the primary amine is a critical strategic step. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the free amine (-NH₂). This moderation prevents the uncontrolled polysubstitution that occurs when brominating aniline directly and allows for a clean, regioselective introduction of the first bromine atom.[5]

Step 1.2: Regioselective Monobromination

-

Protocol:

-

Dissolve the dried 4-fluoroacetanilide (1.0 eq.) in glacial acetic acid.

-

To this solution, add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise at room temperature, ensuring the reaction temperature does not exceed 30°C.

-

Stir the mixture for 2-4 hours at room temperature until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench excess bromine.

-

Collect the precipitated 2-Bromo-4-fluoroacetanilide by filtration, wash with water, and dry.

-

-

Expertise & Causality: The acetamido group directs the electrophilic bromine to its ortho position. The C-2 position is sterically accessible and electronically activated, leading to the highly selective formation of 2-Bromo-4-fluoroacetanilide.

Step 1.3: Deprotection via Hydrolysis

-

Protocol:

-

Suspend 2-Bromo-4-fluoroacetanilide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it carefully with a concentrated sodium hydroxide solution.

-

Extract the product, 2-bromo-4-fluoroaniline, with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.

-

-

Expertise & Causality: The removal of the acetyl group is necessary to regenerate the free amine. The strong ortho-, para-directing nature of the free amine is required for the second bromination step, but its directing influence will now be modulated by the existing substituents, allowing for the desired C-5 bromination.

Step 1.4: Second Bromination

-

Protocol:

-

Dissolve 2-bromo-4-fluoroaniline (1.0 eq.) in a suitable solvent such as chloroform or acetic acid.

-

Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Upon completion, wash the reaction mixture with water and an aqueous solution of sodium thiosulfate.

-

Dry the organic phase, concentrate, and purify the resulting 2,5-Dibromo-4-fluoroaniline by column chromatography.

-

-

Expertise & Causality: In this step, the combined directing effects of the substituents guide the second bromine atom. The powerful amino group directs ortho and para. The position ortho to the amine (C-6) is sterically hindered by the adjacent bromine. The position para to the existing bromine (C-5) is also ortho to the fluorine atom, making it an electronically favorable site for electrophilic substitution. This confluence of directing effects favors the formation of the desired 2,5-dibromo isomer.

Chapter 2: The Sandmeyer Reaction: Installing the Nitrile

With the key 2,5-Dibromo-4-fluoroaniline precursor in hand, the final transformation is the conversion of the amino group to a nitrile. The Sandmeyer reaction is the quintessential method for this process, offering high yields and reliability. It proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile in the presence of a copper(I) catalyst.[6][7][8]

Workflow for Sandmeyer Reaction

Caption: Conversion of the aniline precursor to the final product via diazotization and cyanation.

Experimental Protocols: Phase 2

Step 2.1: Diazotization

-

Protocol:

-

Prepare a solution of concentrated sulfuric acid in water and cool it to 0-5°C in an ice-salt bath.

-

Add 2,5-Dibromo-4-fluoroaniline (1.0 eq.) portion-wise to the cold acid solution with vigorous stirring to form a fine suspension of the amine salt.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq.) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the amine suspension, keeping the internal temperature strictly below 5°C. The formation of the diazonium salt is indicated by a clear solution.

-

Stir the reaction mixture for an additional 30 minutes at 0-5°C.

-

-

Expertise & Causality: Diazotization is the reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[9][10] Temperature control is absolutely critical. Arenediazonium salts are notoriously unstable and can decompose violently at elevated temperatures.[11] Maintaining the temperature between 0-5°C ensures the integrity of the salt for the subsequent cyanation step.

Step 2.2: Copper-Catalyzed Cyanation (Sandmeyer Reaction)

-

Protocol:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq.) and sodium cyanide (NaCN) (1.3 eq.) in water. Cool this solution to 0-5°C.

-

Slowly add the cold diazonium salt solution prepared in the previous step to the stirred CuCN solution. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate or toluene).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

-

-

Expertise & Causality: This is the core Sandmeyer reaction. The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then loses dinitrogen gas to form an aryl radical.[12] This radical subsequently reacts with the cyanide bound to the now copper(II) species to form the aryl nitrile and regenerate the copper(I) catalyst.[12] The use of CuCN is essential for efficiently converting the diazonium group to the desired benzonitrile.

Data Summary: Reagents and Conditions

| Step | Starting Material | Key Reagents | Molar Ratio (Reagent/SM) | Solvent | Temp. | Time (h) | Expected Yield (%) |

| 1.1 | 4-Fluoroaniline | Acetic Anhydride | 1.1 | Acetic Acid | 50-60°C | 1 | >95 |

| 1.2 | 4-Fluoroacetanilide | Bromine (Br₂) | 1.0 | Acetic Acid | RT | 2-4 | 85-90 |

| 1.3 | 2-Bromo-4-fluoroacetanilide | HCl (conc.) | Catalytic | Ethanol/Water | Reflux | 4-6 | 90-95 |

| 1.4 | 2-Bromo-4-fluoroaniline | N-Bromosuccinimide | 1.05 | Chloroform | 0°C to RT | 12-18 | 75-85 |

| 2.1 | 2,5-Dibromo-4-fluoroaniline | NaNO₂ | 1.1 | H₂SO₄/H₂O | 0-5°C | 0.5 | (in situ) |

| 2.2 | Arenediazonium Salt | CuCN | 1.2 | Water | 0°C to 60°C | 2-3 | 70-80 |

Conclusion

The synthesis of this compound is a prime example of strategic organic synthesis, where a direct approach is eschewed in favor of a controlled, multi-step pathway. The successful execution of this synthesis hinges on the principles of protecting group chemistry to manage the reactivity of the aniline starting material, enabling precise regiochemical control during the crucial bromination steps. The subsequent application of the venerable Sandmeyer reaction provides an efficient and reliable method for installing the final nitrile functionality. The resulting product is a testament to the power of classic organic reactions and serves as a highly adaptable platform for innovation in drug discovery and materials science.

References

- 1. This compound | 1379326-67-6 | Benchchem [benchchem.com]

- 2. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Diazotisation [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jk-sci.com [jk-sci.com]

electrophilic aromatic substitution of fluorobenzonitriles

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Fluorobenzonitriles

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of fluorobenzonitriles. Intended for researchers, chemists, and professionals in drug development, this document delves into the nuanced interplay of substituent effects that govern the reactivity and regioselectivity of this unique class of compounds. We will explore the paradoxical role of the fluorine substituent and the powerful deactivating nature of the cyano group, offering a predictive framework for substitution patterns on 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile isomers. The guide synthesizes mechanistic theory with practical protocols for key EAS reactions, including nitration, halogenation, and sulfonation, while also addressing the inherent limitations, such as the challenges posed by Friedel-Crafts reactions on strongly deactivated aromatic systems.

The Fundamental Principles of Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic chemistry, defining a class of reactions where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1][2] The mechanism is a conserved two-step process that is critical to understand before examining the complexities introduced by substituents.

-

Step 1 (Rate-Determining): The nucleophilic π-electron system of the aromatic ring attacks a potent electrophile (E⁺). This step is energetically costly as it disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate.[3][4]

-

Step 2 (Fast): A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the substituted product.[1][3]

The energy landscape of this process is profoundly influenced by the electronic properties of any pre-existing substituents on the ring. These groups can either donate or withdraw electron density, thereby "activating" or "deactivating" the ring towards electrophilic attack and directing the incoming electrophile to specific positions.[5][6]

Figure 1: The generalized two-step mechanism of Electrophilic Aromatic Substitution.

The Dueling Directives of Fluoro and Cyano Substituents

The reactivity of fluorobenzonitriles is dictated by the combined electronic influence of the fluorine atom and the cyano group. These two substituents exert opposing and powerful effects on the aromatic ring.

The Cyano Group: A Canonical meta-Director

The cyano (-CN) group is a potent deactivating group. It withdraws electron density from the aromatic ring through two mechanisms:

-

Inductive Effect (-I): The nitrogen atom is more electronegative than the carbon, creating a dipole that pulls electron density away from the ring through the sigma bond framework.

-

Resonance Effect (-M): The π-system of the cyano group can accept electron density from the aromatic ring, as shown in the resonance structures below.[7]

This withdrawal of electron density makes the ring less nucleophilic and thus less reactive towards electrophiles.[8] Crucially, the resonance structures show that the electron deficiency is most pronounced at the ortho and para positions, which bear a partial positive charge. Consequently, the meta position, being the least deactivated, becomes the favored site for electrophilic attack. Therefore, the cyano group is a strong deactivating and meta-directing substituent.[9][10]

The Fluoro Group: An Inductively Deactivating, Resonance-Directing Anomaly

Halogens present a unique case in EAS, and fluorine is the most anomalous among them.[11]

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack.[7][8]

-

Resonance Effect (+M): Despite its electronegativity, fluorine possesses lone pairs of electrons in 2p orbitals, which can overlap effectively with the 2p orbitals of the ring's carbon atoms. This allows it to donate electron density via resonance, stabilizing the arenium ion intermediate.[12]

This resonance donation is directed specifically to the ortho and para positions, making them the most favorable sites for attack.[13] While for chlorine, bromine, and iodine the deactivating inductive effect strongly dominates, for fluorine the +M effect is significant enough to direct substitution to the ortho and para positions, even though the ring as a whole remains deactivated compared to benzene.[2][12] In fact, reactions at the para position of fluorobenzene can be faster than at a single position of benzene, highlighting its unusual reactivity.[14][15]

Regioselectivity in Fluorobenzonitrile Isomers: A Predictive Analysis

The outcome of an EAS reaction on a fluorobenzonitrile depends on the relative positions of the F and CN groups. The directing influences may either reinforce or oppose one another.

4-Fluorobenzonitrile: Reinforcing Directives

In 4-fluorobenzonitrile, the substituents are para to each other.

-

The fluoro group directs incoming electrophiles to its ortho positions (C2, C6).

-

The cyano group directs incoming electrophiles to its meta positions (C2, C6).

Here, the directing effects are in perfect agreement. Both groups steer the electrophile to the positions ortho to the fluorine and meta to the nitrile. The fluorine's +M effect enriches these positions, making them the unequivocal sites of reaction.

Figure 2: Directing effects in 4-fluorobenzonitrile. Green arrows show F-direction, red arrows show CN-direction. Yellow markers indicate predicted sites.

3-Fluorobenzonitrile: Competing Directives

This isomer presents a more complex scenario.

-

The fluoro group (at C1) directs ortho (C2, C6) and para (C4).

-

The cyano group (at C3) directs meta (C5 and, notionally, C1).

Attack at C2 is favored by the F (ortho) but disfavored by proximity to the CN. Attack at C4 is favored by the F (para) and is not adjacent to the CN. Attack at C6 is favored by the F (ortho) but is sterically hindered by both groups. Attack at C5 is directed by the CN (meta) but receives no stabilization from the F. The most likely outcome is substitution at C4, which benefits from the strong para-directing resonance of fluorine while being electronically and sterically removed from the deactivating cyano group.

2-Fluorobenzonitrile: Complex Competition

Here, the groups are ortho to each other.

-

The fluoro group (at C1) directs ortho (C6) and para (C4).

-

The cyano group (at C2) directs meta (C4, C6).

Both C4 and C6 are activated by the fluorine (para and ortho, respectively) and simultaneously directed by the cyano group (meta). The para position (C4) is generally less sterically hindered and benefits from strong resonance stabilization from the fluorine. Therefore, substitution at C4 is the most probable outcome.

Experimental Protocols for Key EAS Reactions

The strong deactivation of the fluorobenzonitrile ring means that harsh reaction conditions are often required to drive substitutions to completion.[1]

Nitration

Aromatic nitration is a vital transformation that introduces a nitro (-NO₂) group. The active electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[16]

Step-by-Step Protocol: Nitration of 4-Fluorobenzonitrile

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add 1.0 equivalent of 4-fluorobenzonitrile to a pre-cooled mixture of concentrated sulfuric acid (3 eq.) and fuming nitric acid (1.2 eq.).

-

Reaction: Maintain the temperature below 10 °C while stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The solid precipitate is the crude product.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize from ethanol to yield the purified product, 4-fluoro-2-nitrobenzonitrile.

Expected Outcomes:

| Substrate | Major Product(s) | Rationale |

| 4-Fluorobenzonitrile | 4-Fluoro-2-nitrobenzonitrile | Substitution occurs ortho to fluorine and meta to the cyano group, a result of reinforcing directives. |

| 3-Fluorobenzonitrile | 3-Fluoro-6-nitrobenzonitrile & 5-Fluoro-2-nitrobenzonitrile | Substitution is predicted primarily at the positions activated by fluorine (ortho and para), leading to a mixture of isomers. |

| 2-Fluorobenzonitrile | 2-Fluoro-4-nitrobenzonitrile | Substitution occurs para to fluorine and meta to the cyano group. |

Halogenation

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring. The reaction requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and create a sufficiently powerful electrophile.[17][18]

Step-by-Step Protocol: Bromination of 4-Fluorobenzonitrile

-

Preparation: To a solution of 4-fluorobenzonitrile (1.0 eq.) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from moisture, add anhydrous iron(III) bromide (FeBr₃, 0.1 eq.) as a catalyst.

-

Reaction: Slowly add a solution of bromine (Br₂, 1.1 eq.) in the same solvent to the mixture at room temperature. The reaction may require gentle heating to proceed at a reasonable rate. Monitor by TLC or GC.

-

Workup: Once the reaction is complete, quench by adding an aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-bromo-4-fluorobenzonitrile.

Sulfonation

Aromatic sulfonation introduces a sulfonic acid (-SO₃H) group and is typically performed using fuming sulfuric acid (H₂SO₄ containing excess SO₃).[19] The reaction is notable for its reversibility, which can be exploited in synthesis.[20]

Protocol Considerations:

-

Reagents: Fuming sulfuric acid (e.g., 20% SO₃ in H₂SO₄).

-

Conditions: The reaction requires heating, often for several hours, due to the deactivated nature of the substrate.

-

Workup: The reaction is quenched by careful addition to ice, followed by salting out the sulfonic acid product if necessary.

-

Outcome: The regioselectivity will follow the same principles outlined for nitration and halogenation, with the electrophile (SO₃ or HSO₃⁺) attacking the positions most activated by the fluorine and least deactivated by the nitrile.

The Impasse of Friedel-Crafts Reactions

The Friedel-Crafts alkylation and acylation are powerful methods for forming C-C bonds with aromatic rings.[21][22] However, they are notoriously ineffective on strongly deactivated substrates.[23] For fluorobenzonitriles, two factors essentially prevent these reactions:

-

Ring Deactivation: The potent electron-withdrawing nature of the cyano group makes the ring too electron-poor to attack the carbocation or acylium ion electrophiles.

-

Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially coordinate with the lone pair of electrons on the nitrogen atom of the cyano group. This forms a complex that further deactivates the ring, effectively shutting down any possibility of electrophilic substitution.[24]

Conclusion

The is a compelling case study in the predictive power of physical organic chemistry. The regiochemical outcomes are a direct consequence of the complex interplay between the strong, deactivating inductive effects of both the fluoro and cyano groups, and the opposing, directing resonance effect of the fluorine atom. While the cyano group consistently directs meta, the ortho, para-directing nature of the fluorine atom ultimately governs the position of substitution, guiding electrophiles to the least deactivated and resonance-stabilized positions. While standard EAS reactions like nitration, halogenation, and sulfonation can be achieved under forcing conditions, the strong deactivation of the ring precludes reactions with weaker electrophiles, most notably in Friedel-Crafts chemistry. A thorough understanding of these principles is essential for any scientist aiming to functionalize these valuable and synthetically challenging scaffolds.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. faculty.fiu.edu [faculty.fiu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Directing Effects | ChemTalk [chemistrytalk.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ijrar.org [ijrar.org]

- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 13. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 14. researchgate.net [researchgate.net]

- 15. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Semantic Scholar [semanticscholar.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Halogenation - Wikipedia [en.wikipedia.org]

- 18. mt.com [mt.com]

- 19. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Friedel-Crafts Acylation [organic-chemistry.org]

- 24. m.youtube.com [m.youtube.com]

The Enigmatic Reactivity of the Nitrile Group in Polyhalogenated Aromatics: A Technical Guide for Synthetic Chemists

Introduction: A Tale of Two Tensions

Polyhalogenated aromatic compounds are a cornerstone of modern drug discovery and materials science. Their unique electronic landscape, shaped by the powerful inductive effects of multiple halogen substituents, presents both a formidable challenge and a tantalizing opportunity for the synthetic chemist. At the heart of many such molecules lies the nitrile group (-C≡N), a functional handle of immense versatility. This guide delves into the nuanced reactivity of the nitrile group when tethered to a polyhalogenated aromatic core, exploring how the electronic push-and-pull of the system dictates its synthetic fate. We will move beyond mere procedural listings to dissect the "why" behind the "how," offering field-proven insights to navigate this complex chemical terrain.

The inherent reactivity of the nitrile group is a study in contrasts. The carbon atom, triply bonded to the more electronegative nitrogen, is electrophilic, inviting nucleophilic attack.[1] Concurrently, the nitrogen's lone pair offers a site for protonation or coordination to Lewis acids, activating the group towards nucleophiles. When this functionality is appended to a polyhalogenated aromatic ring, the intense electron-withdrawing nature of the halogens profoundly influences both the nitrile itself and the aromatic system, setting the stage for a diverse array of chemical transformations. This guide will explore four major reaction classes: nucleophilic aromatic substitution (SNAr) on the ring, reduction of the nitrile, hydrolysis, and cycloaddition reactions.

The Ring's Game: Nucleophilic Aromatic Substitution (SNAr)

While the nitrile group itself can be the star of the show, its powerful electron-withdrawing nature, in concert with the halogen substituents, renders the aromatic ring highly susceptible to nucleophilic attack. This SNAr reaction is often the first consideration in the functionalization of polyhalogenated benzonitriles.[2]

Mechanistic Insights: The Meisenheimer Complex

The SNAr mechanism is a two-step addition-elimination process.[2] A nucleophile attacks the aromatic ring at a carbon bearing a leaving group (a halogen, in this case), forming a resonance-stabilized carbanion known as a Meisenheimer complex.[2] The presence of multiple electron-withdrawing groups, including the nitrile and other halogens, is crucial for stabilizing this intermediate.[2] In the second step, the leaving group is expelled, and aromaticity is restored.[3]

References

A Comprehensive Technical Guide to Determining the Solubility of 2,5-Dibromo-4-fluorobenzonitrile in Organic Solvents

Abstract

Part 1: Theoretical Framework for Solubility Prediction

A molecule's solubility is governed by its physicochemical properties and its interactions with the solvent. A robust theoretical understanding allows for rational solvent selection, minimizing trial-and-error experimentation.

Physicochemical Characterization

The first step is to characterize the solute. 2,5-Dibromo-4-fluorobenzonitrile (CAS No. 1379326-67-6) is a solid at room temperature with the following key properties:[2][3][4]

| Property | Value | Source |

| CAS Number | 1379326-67-6 | [2][3][4] |

| Molecular Formula | C₇H₂Br₂FN | [2][3] |

| Molecular Weight | 278.90 g/mol | [2][4] |

| Appearance | Solid | [5] |

| Storage | Sealed in dry, room temperature | [2] |

The structure features a polar nitrile group (-C≡N) and an aromatic ring substituted with three electronegative halogen atoms (two bromine, one fluorine). This combination imparts a significant dipole moment and moderate polarity to the molecule. Based on the principle of "like dissolves like", we can predict:

-

High solubility in polar aprotic solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN)) that can engage in dipole-dipole interactions.

-

Moderate solubility in polar protic solvents (e.g., Methanol, Ethanol), where the nitrile group can act as a hydrogen bond acceptor.

-

Low solubility in nonpolar solvents (e.g., Hexane, Toluene), which lack effective interaction mechanisms with the polar functional groups of the solute.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility involves Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy density of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] Two substances are likely to be miscible if their HSP values are similar.

The total Hansen parameter (δt) is related to these components by: δt² = δD² + δP² + δH²

While experimentally determined HSP values for this compound are not published, they can be estimated using group contribution methods.[7] This computational approach sums the contributions of the individual functional groups of the molecule.[7] A researcher can then calculate the "distance" (Ra) between the HSP of the solute and various solvents to predict compatibility.[8] A smaller distance suggests higher solubility.[8] This predictive power allows for the intelligent design of solvent blends where two poor solvents can combine to become a good solvent.[6]

Part 2: Experimental Determination of Thermodynamic Solubility

The most reliable solubility data is generated through experimental measurement. The isothermal shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[9][10]

Isothermal Shake-Flask Method

This method is based on achieving a state of equilibrium between the undissolved solid and the dissolved solute in a solvent at a constant temperature. The concentration of the solute in the saturated supernatant is then measured.[9]

Causality Behind Experimental Choices:

-

Excess Solid: Using a clear excess of the solid compound ensures that the solution reaches true saturation.

-

Constant Temperature: Solubility is highly temperature-dependent. A water bath or incubator is critical to maintain isothermal conditions.

-

Equilibration Time: Sufficient time (typically 24 hours or more) is required to ensure the system has reached thermodynamic equilibrium.[10][11] Shorter times may measure kinetic solubility, which can be misleading.[11]

-

Phase Separation: Incomplete separation of solid particles from the liquid phase is a major source of error. High-speed centrifugation followed by filtration through a chemically compatible, non-adsorbing filter (e.g., PTFE) is essential.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a series of 4 mL glass vials.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or tumbling rotator within a temperature-controlled environment (e.g., 25 °C). Agitate for 24-48 hours.

-

Phase Separation (Sedimentation): Allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to let the bulk of the solid settle.

-

Phase Separation (Centrifugation): Centrifuge the vials at high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet the remaining suspended solids.

-

Sample Collection: Carefully draw an aliquot from the clear supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step removes any remaining fine particulates.

-

Dilution: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described in Part 3.

Workflow Diagram: Isothermal Shake-Flask Method

Part 3: Quantitative Analysis by HPLC-UV

A validated, robust analytical method is crucial for accurately quantifying the concentration of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an ideal technique due to the compound's aromatic structure, which provides strong UV absorbance.[12][13]

Protocol: Self-Validating HPLC-UV Method for Quantification

This protocol is designed to be self-validating, ensuring accuracy, precision, and linearity.[14]

3.1 Instrumentation and Conditions

-

HPLC System: Standard HPLC with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

-

Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile (ACN) and Water (e.g., 70:30 v/v). Rationale: This provides good retention and peak shape for moderately polar aromatic compounds.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Rationale: Maintains stable retention times.

-

Detection Wavelength: Determined by scanning a standard solution from 200-400 nm. Select the wavelength of maximum absorbance (λ-max) for highest sensitivity.

-

Injection Volume: 10 µL.

3.2 Standard and Sample Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of ACN in a volumetric flask.

-

Calibration Standards: Perform serial dilutions of the Primary Stock Solution with the mobile phase to prepare a series of at least five calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).

-

Sample Preparation: Prepare the saturated solution samples as described in Part 2.1, ensuring the final dilution falls within the range of the calibration curve.

3.3 Method Validation and Analysis

-

System Suitability: Inject the middle concentration standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2%.

-

Calibration Curve: Inject each calibration standard in triplicate. Plot the average peak area against the known concentration. The correlation coefficient (R²) should be ≥ 0.999.

-

Sample Analysis: Inject the prepared (and diluted) samples from the solubility experiment.

-

Calculation: Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.

-

Concentration in vial (µg/mL) = (Peak Area - c) / m

Then, account for the dilution factor to find the final solubility.

-

Solubility (mg/mL) = Concentration in vial (µg/mL) * Dilution Factor / 1000

-

Workflow Diagram: HPLC-UV Quantification

Part 4: Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, concise table for easy comparison and analysis.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Dichloromethane | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| e.g., Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| e.g., Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| e.g., Tetrahydrofuran | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| e.g., Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| e.g., Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| e.g., Toluene | Nonpolar | [Experimental Value] | [Calculated Value] |

| e.g., Heptane | Nonpolar | [Experimental Value] | [Calculated Value] |

Interpretation of Results: The collected data will provide invaluable insights for process development. For example, a solvent showing high solubility (>50 mg/mL) would be an excellent candidate for reaction media or for preparing concentrated stock solutions. A solvent system showing a steep solubility curve with respect to temperature would be ideal for purification by crystallization. Conversely, solvents showing low solubility would be suitable as anti-solvents for precipitation.

Conclusion

While published quantitative data on the solubility of this compound is scarce, this guide provides the necessary theoretical foundation and detailed, validated experimental protocols for researchers to generate this critical information. By combining theoretical predictions with the rigorous isothermal shake-flask method and a robust HPLC-UV quantification workflow, scientists can confidently determine the solubility profile of this important building block. The resulting data will directly support rational process design, accelerate development timelines, and ensure the robustness of chemical and pharmaceutical manufacturing operations.

References

- 1. ossila.com [ossila.com]

- 2. 1379326-67-6|this compound|BLD Pharm [bldpharm.com]

- 3. 1379326-67-6 this compound 2,5-二溴-4-氟苯腈 -Win-Win Chemical [win-winchemical.com]

- 4. This compound CAS#: 1379326-67-6 [m.chemicalbook.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. 404 Page Not Found [shsu.edu]

- 8. ripublication.com [ripublication.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 11. enamine.net [enamine.net]

- 12. Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nasetjournal.com [nasetjournal.com]

- 14. longdom.org [longdom.org]

A Technical Guide to 2,5-Dibromo-4-fluorobenzonitrile for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,5-Dibromo-4-fluorobenzonitrile in Modern Synthesis

This compound is a strategically substituted aromatic building block that holds significant potential for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Its unique arrangement of two bromine atoms, a fluorine atom, and a nitrile group on a benzene ring offers multiple, distinct points for chemical modification. This trifunctional nature allows for selective and sequential reactions, making it a valuable intermediate in the construction of highly functionalized compounds.

The presence of both bromine and fluorine atoms is particularly noteworthy. The differential reactivity of the carbon-bromine (C-Br) versus the carbon-fluorine (C-F) bonds under various reaction conditions, especially in palladium-catalyzed cross-coupling reactions, enables a stepwise and controlled functionalization of the aromatic core.[1] The robust C-F bond often remains intact during the initial transformations of the more labile C-Br bonds, or it can be leveraged to modulate the electronic properties and metabolic stability of the final product.[2] The nitrile group further enhances the synthetic utility of the molecule, as it can be converted into a variety of other functional groups, including amines, carboxylic acids, and ketones.[1]

This guide provides an in-depth overview of the commercial availability, chemical properties, synthetic considerations, and potential applications of this compound, serving as a comprehensive resource for researchers in drug discovery and advanced materials development.

Commercial Availability and Specifications

This compound (CAS No. 1379326-67-6) is available from a number of specialized chemical suppliers. For researchers and procurement managers, sourcing high-purity starting materials is critical for reproducible and successful synthetic campaigns. Below is a comparative table of commercial suppliers offering this compound.

| Supplier | Product Number | Purity | Available Quantities |

| BLD Pharm | BD303696 | ≥97% | Inquire |

| Win-Win Chemical | 16818 | ≥97% | Grams to Kilograms |

| Benchchem | Inquire | Research Grade | Inquire |

| Ambeed | AMBH2D6FB254 | >95% | 1g, 5g |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Physicochemical Data:

| Property | Value |

| CAS Number | 1379326-67-6 |

| Molecular Formula | C₇H₂Br₂FN |

| Molecular Weight | 278.90 g/mol |

-

¹H NMR: A single proton signal, likely a doublet due to coupling with the adjacent fluorine atom, would be expected in the aromatic region.

-

¹³C NMR: Seven distinct carbon signals are expected. The carbon atoms attached to the halogens will show characteristic shifts, and the carbon of the nitrile group will appear in the typical downfield region for nitriles. Carbon-fluorine coupling will be observable for the carbons in proximity to the fluorine atom.

-

¹⁹F NMR: A single resonance is expected, with coupling to the adjacent proton.

-

IR Spectroscopy: Characteristic absorption bands would be anticipated for the C≡N stretch (around 2230 cm⁻¹), C-F stretch, and aromatic C-H and C=C stretches.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Synthesis and Reactivity

While a specific, documented synthesis for this compound is not widely published, a plausible synthetic route can be proposed based on established organic chemistry principles. A common strategy for the synthesis of related polyhalogenated benzonitriles involves a Sandmeyer-type reaction from a corresponding aniline precursor.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach to the Sandmeyer Reaction

This is a generalized protocol and should be adapted and optimized based on laboratory experience and safety considerations.

-

Diazotization:

-

Dissolve or suspend 2,5-dibromo-4-fluoroaniline in a suitable aqueous acid (e.g., H₂SO₄ or HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the CuCN mixture. Effervescence (release of N₂ gas) should be observed.

-

Allow the reaction to warm to room temperature and then heat gently to ensure completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize it with a suitable base.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzonitriles are important structural motifs in many active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine, in particular, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2]

While specific applications of this compound are not extensively documented in publicly available literature, its structure makes it an attractive starting material for the synthesis of novel therapeutic agents. The two bromine atoms provide handles for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][3] This allows for the construction of biaryl and other complex scaffolds that are common in kinase inhibitors and other targeted therapies.

Logical Flow of Application in Drug Discovery:

Caption: Potential synthetic transformations and applications in drug discovery.

Safety and Handling

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear safety glasses with side-shields or goggles.

-

Wear a lab coat.

-

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the supplier-provided SDS before handling this chemical and follow all institutional safety guidelines.

Conclusion

This compound is a valuable and versatile building block for advanced organic synthesis. Its unique substitution pattern provides multiple reactive sites that can be selectively functionalized, offering a powerful tool for the construction of complex molecular architectures. For researchers in drug discovery and materials science, this compound represents a key intermediate for accessing novel chemical entities with potentially enhanced biological or physical properties. As with any reactive chemical, appropriate safety precautions must be taken during its handling and use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of API Intermediates using 2,5-Dibromo-4-fluorobenzonitrile

Introduction: The Strategic Value of 2,5-Dibromo-4-fluorobenzonitrile in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel Active Pharmaceutical Ingredients (APIs). This compound is a highly versatile and functionalized aromatic building block, poised for the construction of complex molecular architectures. Its unique substitution pattern—two bromine atoms at positions amenable to selective cross-coupling, a fluorine atom that can either serve as a leaving group in nucleophilic aromatic substitution (SNAr) or as a metabolic blocker, and a nitrile group that can be further elaborated or act as a hydrogen bond acceptor—renders it an invaluable scaffold in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on two of the most powerful transformations in the medicinal chemist's toolkit: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. Through detailed protocols, mechanistic insights, and practical considerations, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this potent intermediate in their API synthesis campaigns.

Part 1: Selective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[1] For this compound, this reaction allows for the selective formation of a C-C bond at one of the bromine-substituted positions, introducing aryl or heteroaryl moieties that are often crucial for biological activity.

Causality Behind Experimental Choices:

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst.[2][3] The reactivity of aryl halides in Suzuki coupling generally follows the trend: I > Br > OTf >> Cl.[4] This differential reactivity can be exploited for selective couplings of di-halogenated substrates.

Experimental Protocol: Synthesis of a Biaryl Kinase Inhibitor Intermediate

This protocol details the mono-arylation of this compound with a generic arylboronic acid, a common step in the synthesis of kinase inhibitors.

Reaction Scheme:

References

Application Notes & Protocols: Strategic Use of 2,5-Dibromo-4-fluorobenzonitrile in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Value of a Differentiated Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and cyano groups into molecular scaffolds is a proven method for modulating physicochemical and biological properties. 2,5-Dibromo-4-fluorobenzonitrile emerges as a highly valuable and versatile building block, offering multiple reaction handles for controlled, stepwise molecular elaboration. The two bromine atoms, differentiated by their electronic and steric environments, provide opportunities for selective functionalization.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester reagents.[1][2][3] Its application to polyhalogenated substrates like this compound opens a direct pathway to complex biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[4][5][6] This guide provides a deep dive into the mechanistic considerations and practical protocols for leveraging this powerful reaction, with a focus on achieving predictable and selective outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimizing any Suzuki-Miyaura coupling.[7][8] The process is a palladium-catalyzed cycle involving three key elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][8]

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (in this case, this compound). This step, often the rate-determining one, forms a Pd(II) complex.[8][9] The reactivity order for halogens is generally I > Br > OTf >> Cl.[10]

-

Transmetalation : The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate "ate" complex.[11][12] This complex then transfers its organic group to the Pd(II) center, displacing the halide. This is the crucial C-C bond-forming precursor step.

-

Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][13]

Controlling Selectivity with this compound

The primary challenge in coupling polyhalogenated substrates with identical halogens is achieving site selectivity.[9][14] For this compound, the two bromine atoms are in non-equivalent positions.

-